1,3-Dimethylimidazolium methylsulfate

Liquid-liquid extraction Separation science Thermodynamics

1,3-Dimethylimidazolium methylsulfate ([MMIM][MeSO₄] or DMIM-MeSO₄) is a room-temperature ionic liquid (RTIL) belonging to the 1,3-dialkylimidazolium alkyl sulfate class, characterized by a symmetric dimethylimidazolium cation paired with a methylsulfate anion. This compound exhibits a molecular formula of C₆H₁₂N₂O₄S, a molecular weight of 208.24 g/mol, and is distinguished by its halogen-free, inherently 'chloride-free' composition, which eliminates halide contamination concerns prevalent in many alternative ionic liquids synthesized via metathesis routes.

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
CAS No. 97345-90-9
Cat. No. B1590112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolium methylsulfate
CAS97345-90-9
Molecular FormulaC6H12N2O4S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
InChIInChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyWOKQGMYCUGJNIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylimidazolium Methylsulfate (CAS 97345-90-9): Procurement-Relevant Classification and Baseline Characteristics


1,3-Dimethylimidazolium methylsulfate ([MMIM][MeSO₄] or DMIM-MeSO₄) is a room-temperature ionic liquid (RTIL) belonging to the 1,3-dialkylimidazolium alkyl sulfate class, characterized by a symmetric dimethylimidazolium cation paired with a methylsulfate anion [1]. This compound exhibits a molecular formula of C₆H₁₂N₂O₄S, a molecular weight of 208.24 g/mol, and is distinguished by its halogen-free, inherently 'chloride-free' composition, which eliminates halide contamination concerns prevalent in many alternative ionic liquids synthesized via metathesis routes [2][3]. Key baseline physicochemical properties include a density of 1.33 g/mL at 20 °C and full water solubility, positioning it as a hydrophilic ionic liquid suitable for aqueous and polar solvent applications [4].

1,3-Dimethylimidazolium Methylsulfate Procurement Rationale: Why Alkyl Chain Length and Anion Identity Preclude Generic Substitution


Within the methylsulfate-based imidazolium ionic liquid series, systematic variation of the N-alkyl substituent length (methyl, ethyl, butyl) produces substantial differences in solvent polarity, liquid-liquid equilibrium selectivity, solubility in hydrocarbons, and upper critical solution temperature (UCST) behavior that directly govern process performance [1][2]. The symmetric 1,3-dimethyl substitution yields a more compact, highly polar cation compared to its ethyl- and butyl- substituted analogs, resulting in stronger polarity and distinct phase behavior in binary and ternary mixtures with organic solvents [3]. These structural distinctions translate into quantifiable differences in extraction efficiency, solubility parameters, and enzyme compatibility that cannot be interpolated from data on related alkyl sulfate ionic liquids [4].

1,3-Dimethylimidazolium Methylsulfate: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Ethanol/Dodecane Extraction Selectivity: [MMIM][MeSO₄] vs. [EMIM][MeSO₄] vs. [BMIM][MeSO₄]

In ternary liquid-liquid equilibrium (LLE) systems composed of dodecane and ethanol, 1,3-dimethylimidazolium methylsulfate ([MMIM][MeSO₄]) exhibits a selectivity value of 4.87 at T = 298.15 K and 0.101 MPa, which is lower than 1-ethyl-3-methylimidazolium methylsulfate ([EMIM][MeSO₄], selectivity = 6.10) and 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO₄], selectivity = 7.33) [1]. This systematic increase in selectivity with increasing N-alkyl chain length demonstrates that the dimethyl-substituted variant offers lower separation efficiency for ethanol extraction from dodecane compared to its longer-chain counterparts [2].

Liquid-liquid extraction Separation science Thermodynamics

Hydrocarbon Solubility and Polarity Differentiation: [MMIM][MeSO₄] vs. [BMIM][MeSO₄]

Binary liquid-liquid equilibria measurements in hydrocarbon systems reveal that 1,3-dimethylimidazolium methylsulfate ([MMIM][CH₃SO₄]) possesses stronger polarity compared to 1-butyl-3-methylimidazolium methylsulfate ([BMIM][CH₃SO₄]), a property confirmed by both experimental solubility data and COSMO-RS computational predictions [1]. The COSMO-RS method shows substantially better agreement with experiment for [BMIM][CH₃SO₄] than for [MMIM][CH₃SO₄], attributable to the enhanced polarity effects of the compact dimethylimidazolium cation that current continuum solvation models capture less accurately [2]. Increasing the alkyl chain length on the cation decreases the upper critical solution temperature (UCST) in all solvents except n-alkanes [3].

Solvent polarity Phase equilibria COSMO-RS modeling

Enzyme Tolerance in Biocatalysis: [MMIM][MeSO₄] vs. [BMIM][MeSO₄] vs. Organic Co-solvents

Chloroperoxidase (CPO) from Leptoxyphium fumago tolerates up to 30% (v/v) 1,3-dimethylimidazolium methylsulfate in citrate buffer system with full enzymatic activity retention for 24 hours, a tolerance profile identical to that observed for 1-butyl-3-methylimidazolium methylsulfate under the same conditions [1]. In contrast, the same enzyme retains activity for only 3 hours when exposed to comparable concentrations of conventional non-ionic organic solvents such as tert-butanol or acetone [2]. This represents an 8-fold extension of active biocatalytic lifetime relative to traditional organic co-solvents [3].

Biocatalysis Enzyme stability Green chemistry

Halide-Free Electrochemical Window: Class-Level Advantage Over Halide-Based Ionic Liquids

1,3-Dimethylimidazolium methylsulfate, synthesized via direct alkylation of 1-methylimidazole with dimethyl sulfate, is inherently 'chloride-free' and displays an electrochemical stability window greater than 4 V [1]. This halide-free characteristic distinguishes it from ionic liquids prepared via metathesis routes using halide precursors, where residual chloride contamination can compromise electrochemical performance, corrode electrode materials, and reduce overall device stability [2]. The >4 V electrochemical window makes [MMIM][MeSO₄] suitable as an electrolyte component in batteries and supercapacitors .

Electrochemistry Battery electrolytes Ionic liquid synthesis

Ethanol-Heptane Azeotrope Extraction Efficiency: [MMIM][MeSO₄] Superiority Among Tested ILs

In a comparative study evaluating ionic liquids as extraction solvents for ethanol-heptane azeotropic mixture separation, 1,3-dimethylimidazolium methylsulfate ([MMIM][MeSO₄]) demonstrated the highest extraction efficiency among all tested ionic liquids in laboratory-scale packed-column extraction experiments [1]. The solvent capacity of [MMIM][MeSO₄] was systematically compared against other IL candidates, and it was explicitly concluded that [MMIM][MeSO₄] provides superior extraction performance for the removal of heptane from its ethanol mixtures [2]. Additionally, the ionic liquid can be recycled, contributing to substantial energy consumption reduction in the overall separation process [3].

Azeotrope separation Extractive distillation Petrochemical processing

Biomass Pretreatment Effectiveness: Comparative Ranking with EMIM-Acetate and EMIM-DEPO₄

In a systematic evaluation of ionic liquid effectiveness for biomass pretreatment using cassava pulp residue and rice straw as lignocellulosic feedstocks, 1,3-dimethylimidazolium methylsulfate (DMIM-MeSO₄) ranked third in effectiveness behind 1-ethyl-3-methylimidazolium acetate (EMIM-AC) and 1-ethyl-3-methylimidazolium diethyl phosphate (EMIM-DEPO₄) [1]. The established effectiveness sequence is: EMIM-AC > EMIM-DEPO₄ > DMIM-MeSO₄ [2]. The maximum sugar conversion and lignin extraction were attained with EMIM-AC at 120 °C for 24 hours using biomass particle size <38 μm [3].

Lignocellulosic biomass Biorefinery Ionic liquid pretreatment

1,3-Dimethylimidazolium Methylsulfate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Azeotropic Hydrocarbon-Alcohol Separation in Petrochemical and Biofuel Processing

Based on direct comparative evidence showing [MMIM][MeSO₄] achieved the highest extraction efficiency among tested ionic liquids for ethanol-heptane azeotrope separation [1], this compound is optimally deployed as a recyclable extraction solvent in petrochemical refining and bioethanol purification. The lower selectivity (S = 4.87) compared to longer-chain analogs in ethanol/dodecane systems [2] is offset by superior mass transfer characteristics and demonstrated column performance. Process engineers should specify [MMIM][MeSO₄] over [EMIM][MeSO₄] or [BMIM][MeSO₄] when validated packed-column extraction performance is prioritized over thermodynamic selectivity metrics alone.

Halide-Sensitive Electrochemical Devices: Battery Electrolytes and Electrodeposition

The halide-free synthesis route and demonstrated electrochemical stability window exceeding 4 V [1] position [MMIM][MeSO₄] as a preferred electrolyte component in applications where chloride contamination is detrimental. This includes lithium-ion battery electrolyte additives, supercapacitor formulations, metal electroplating baths, and electropolishing media [2]. Procurement decisions should favor [MMIM][MeSO₄] over metathesis-derived ionic liquids (e.g., [BMIM][PF₆] prepared from [BMIM][Cl]) when halide-induced electrode corrosion, parasitic side reactions, or catalyst poisoning cannot be tolerated.

Aqueous-Organic Biphasic Biocatalysis Requiring Extended Enzyme Lifetime

Based on the documented 24-hour enzyme activity retention in 30% (v/v) [MMIM][MeSO₄] co-solvent systems—an 8-fold improvement over tert-butanol or acetone [1]—this ionic liquid is specifically indicated for biphasic biocatalytic processes requiring prolonged operational stability. Applications include oxidoreductase-catalyzed transformations using chloroperoxidase, lipase-mediated esterifications, and glycosidase-catalyzed transglycosylation reactions [2]. [MMIM][MeSO₄] should be procured over conventional organic co-solvents (tert-butanol, acetone, DMSO) when extended batch durations, reduced enzyme replenishment costs, or improved product isolation via phase separation are critical process economics drivers.

High-Polarity Solvent for Reactions Requiring Strong Substrate Solvation

The experimentally verified stronger polarity of [MMIM][CH₃SO₄] relative to [BMIM][CH₃SO₄] [1], coupled with complete water solubility [2], makes this ionic liquid the preferred choice among methylsulfate-based ILs when maximum solvent polarity is required for substrate dissolution. This applies to nucleophilic substitution reactions, polar transition-state stabilization, and dissolution of highly polar or charged intermediates. The stronger polarity also translates to larger miscibility gaps with nonpolar hydrocarbons [3], facilitating product isolation in biphasic reaction systems where the IL phase retains polar components while nonpolar products partition into an organic phase.

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